molecular formula C5H14Cl2N2 B15290950 N-Methyl-3-azetidinemethanamine dihydrochloride

N-Methyl-3-azetidinemethanamine dihydrochloride

Cat. No.: B15290950
M. Wt: 173.08 g/mol
InChI Key: RYGWZYHWTQKXOY-UHFFFAOYSA-N
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Description

N-Methyl-3-azetidinemethanamine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-azetidinemethanamine dihydrochloride typically involves the reaction of N-methylazetidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The general reaction scheme is as follows:

    N-Methylation of Azetidine: Azetidine is reacted with methyl iodide in the presence of a base such as potassium carbonate to form N-methylazetidine.

    Formylation: N-methylazetidine is then reacted with formaldehyde in the presence of a reducing agent like sodium borohydride.

    Hydrochloride Formation: The resulting product is treated with hydrogen chloride gas to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-azetidinemethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-Methyl-3-azetidinemethanone.

    Reduction: Formation of N-Methyl-3-azetidinemethanamine.

    Substitution: Formation of N-Methyl-3-azetidinemethanamine derivatives.

Scientific Research Applications

N-Methyl-3-azetidinemethanamine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in the treatment of neurological disorders.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-3-azetidinemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-azetidinemethanamine dihydrochloride
  • N-Ethyl-3-azetidinemethanamine dihydrochloride
  • N-Propyl-3-azetidinemethanamine dihydrochloride

Uniqueness

N-Methyl-3-azetidinemethanamine dihydrochloride is unique due to its specific methyl substitution on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

IUPAC Name

1-(azetidin-3-yl)-N-methylmethanamine;dihydrochloride

InChI

InChI=1S/C5H12N2.2ClH/c1-6-2-5-3-7-4-5;;/h5-7H,2-4H2,1H3;2*1H

InChI Key

RYGWZYHWTQKXOY-UHFFFAOYSA-N

Canonical SMILES

CNCC1CNC1.Cl.Cl

Origin of Product

United States

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